Human MUC7 20-Mer
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
LAHQKPFIRKSYKCLHKRCR |
Origin of Product |
United States |
Spectrum and Potency of Antimicrobial Activity in Vitro/ex Vivo
Antifungal Activity Profile
The MUC7 20-Mer exhibits potent fungicidal properties against several clinically relevant fungal species. nih.gov Its mechanism of action appears to be distinct from some existing antifungal drugs, suggesting it could be effective against resistant strains. oup.comoup.com
Efficacy against Candida Species
The peptide has demonstrated significant killing activity against various Candida species, which are common causes of opportunistic fungal infections. nih.govbicnirrh.res.in Studies have shown its effectiveness against Candida albicans, Candida glabrata, and Candida krusei. nih.govbicnirrh.res.in The minimum inhibitory concentrations (MICs) for these fungi are in the micromolar range, indicating high potency. novoprolabs.com For instance, the MIC for C. albicans has been reported to be between 2.4 and 5.8 µM. novoprolabs.com The fungicidal activity of MUC7 20-Mer against C. albicans appears to be independent of the fungal cell's metabolic activity. nih.govnih.gov
Activity against Cryptococcus neoformans
MUC7 20-Mer is also effective against Cryptococcus neoformans, another medically important fungal pathogen. nih.govportlandpress.com Research has shown that the peptide can kill C. neoformans at micromolar concentrations. nih.gov The MIC for C. neoformans is reported to be in the range of 2.4-5.8 µM. novoprolabs.com Time-dependent killing assays have revealed differences in the killing rates of MUC7 20-Mer against C. albicans and C. neoformans. nih.govnih.govacs.org
Efficacy against Drug-Resistant Fungal Strains
A significant aspect of MUC7 20-Mer's antifungal profile is its activity against drug-resistant fungal strains. nih.govbuffalo.eduoup.com It has shown efficacy against azole-resistant C. albicans, fluconazole-resistant C. glabrata, and amphotericin B-resistant C. neoformans. nih.govbicnirrh.res.in The MICs for these resistant strains range from 2.4 to 12.3 µM. novoprolabs.com This suggests that MUC7 20-Mer could be a valuable candidate for treating infections caused by fungi that have developed resistance to conventional antifungal medications. buffalo.eduoup.com
Antifungal Activity of Human MUC7 20-Mer
| Fungal Species | MIC (µM) | Additional Notes |
|---|---|---|
| Candida albicans | 2.4-5.8 novoprolabs.com | |
| Candida glabrata | 2.4-5.8 novoprolabs.com | |
| Candida krusei | 2.4-5.8 novoprolabs.com | |
| Cryptococcus neoformans | 2.4-5.8 novoprolabs.com | |
| Azole-resistant C. albicans | 2.4-12.3 novoprolabs.com | |
| Fluconazole-resistant C. glabrata | 2.4-12.3 novoprolabs.com | |
| Amphotericin B-resistant C. neoformans | 2.4-12.3 novoprolabs.com |
Antibacterial Activity Profile
In addition to its potent antifungal properties, this compound also displays a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Efficacy against Gram-Positive Bacteria
The peptide has been shown to be effective against Gram-positive bacteria, including oral streptococci. nih.gov It exhibits potent activity against Streptococcus mutans, a key bacterium implicated in dental caries, and Streptococcus gordonii. nih.govoup.com The median MICs for S. mutans are reported to be between 9.4 and 12.5 µM. oup.com
Efficacy against Gram-Negative Bacteria
MUC7 20-Mer also demonstrates efficacy against Gram-negative bacteria. nih.gov Studies have documented its activity against Escherichia coli, a common cause of various infections, and Porphyromonas gingivalis, a pathogen associated with periodontal disease. nih.govbuffalo.edunovoprolabs.com While it is also active against Pseudomonas aeruginosa, its potency against this bacterium is comparatively lower. nih.govoup.com The MICs for these Gram-negative bacteria are generally in the range of 1-4.4 µM. novoprolabs.com
Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | MIC (µM) |
|---|---|---|
| Streptococcus mutans | Positive | 1-4.4 novoprolabs.com |
| Streptococcus gordonii | Positive | 1-4.4 novoprolabs.com |
| Escherichia coli | Negative | 1-4.4 novoprolabs.com |
| Porphyromonas gingivalis | Negative | 1-4.4 novoprolabs.com |
| Pseudomonas aeruginosa | Negative | 1-4.4 novoprolabs.com |
Quantitative Assessment Methodologies (e.g., MIC/MBC Determination)
The antimicrobial potency of this compound is quantitatively assessed using standard laboratory methods that determine the minimum concentration of the peptide required to inhibit or kill microbial growth. oup.combmglabtech.com These methodologies are crucial for standardizing results and comparing the efficacy of different antimicrobial agents.
The primary methods used are Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. oup.combmglabtech.com
Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. oup.combmglabtech.com For MUC7 20-Mer, this is typically determined using a broth microdilution method. oup.comacs.org In this procedure, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in 96-well microtiter plates. acs.orgnih.gov Each well is then inoculated with a standardized suspension of the target microorganism. acs.org After incubation, the plates are examined for visible turbidity, often with the aid of a microplate reader to measure absorbance. oup.com The lowest concentration of the peptide that results in no visible growth (or a significant reduction in absorbance, e.g., ≥90%) is recorded as the MIC. oup.com Studies have determined the MIC of MUC7 20-mer against various bacteria and fungi, with values often falling in the micromolar range, indicating potent activity. oup.comnovoprolabs.com
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population. bmglabtech.com This assay is performed as a subsequent step to the MIC test. bmglabtech.com Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antibiotic-free solid agar (B569324) medium. bmglabtech.com The plates are then incubated to allow any surviving bacteria to grow into visible colonies. The MBC is the lowest concentration of the peptide that results in no microbial growth (or a ≥99.9% reduction in colony-forming units) on the agar plates. bmglabtech.com For MUC7 peptides, MBC values have been found to be equal or, in some cases, two-fold higher than the corresponding MIC values, indicating a primarily bactericidal rather than bacteriostatic mode of action against certain pathogens like Streptococcus mutans. oup.com
Comparative Antimicrobial Efficacy with Other Salivary and Synthetic Antimicrobial Peptides (e.g., Histatin 5)
Research has consistently demonstrated that the this compound possesses potent antimicrobial activity, often comparable or superior to other well-known antimicrobial peptides, particularly the salivary peptide Histatin 5 (Hsn-5). nih.govnih.gov
MUC7 20-mer exhibits broad-spectrum activity, effectively killing a variety of fungi and both gram-positive and gram-negative bacteria at micromolar concentrations. nih.gov Its efficacy has been directly compared with Histatin 5, another crucial component of the innate immune defense in human saliva. nih.govnih.gov
Against the cariogenic bacterium Streptococcus mutans, MUC7 20-mer displayed a significantly lower effective dose (ED₅₀) of less than 3 μM, whereas Histatin 5 had an ED₅₀ of 92 μM. nih.gov Similarly, against Aggregatibacter actinomycetemcomitans, MUC7 20-mer had an ED₅₀ of less than 5 μM, while Histatin 5 only produced a 24% loss of cell viability at a much higher concentration of 100 μM. nih.gov
The antifungal properties have also been a key focus of comparison. While both peptides are active against Candida albicans and Cryptococcus neoformans, their killing kinetics and mechanisms differ. nih.govnih.gov MUC7 20-mer's fungicidal activity against C. albicans appears to be independent of the fungal cell's metabolic activity, as it retains almost 90% of its killing potency at a low temperature (4°C), a condition under which Histatin 5's activity is markedly reduced. nih.govnih.gov
The tables below provide a comparative view of the antimicrobial efficacy of MUC7 20-Mer and other peptides against various microorganisms.
| Microorganism | This compound | Histatin 5 (Hsn-5) | Magainin-II |
|---|---|---|---|
| Streptococcus mutans | 9.4–12.5 oup.com / <3 (ED₅₀) nih.gov | 25 oup.com / 92 (ED₅₀) nih.gov | 25 oup.com |
| Aggregatibacter actinomycetemcomitans | <5 (ED₅₀) nih.gov | Low activity nih.gov | Data not available |
| Escherichia coli | <3 (ED₅₀) nih.gov | Data not available | Data not available |
| Porphyromonas gingivalis | <3 (ED₅₀) nih.gov | Data not available | Data not available |
| Pseudomonas aeruginosa | <5 (ED₅₀) nih.gov | Data not available | Data not available |
| Streptococcus gordonii | <3 (ED₅₀) nih.gov | Data not available | Data not available |
| Microorganism | This compound | Histatin 5 (Hsn-5) |
|---|---|---|
| Candida albicans | 5.85 nih.gov | 6.68 nih.gov |
| Cryptococcus neoformans | 4.05 nih.gov | 3.71 nih.gov |
| Candida glabrata | High activity nih.gov | Lower activity nih.gov |
| Saccharomyces cerevisiae | High activity nih.gov | Lower activity nih.gov |
Further studies have also investigated smaller fragments derived from MUC7 20-mer, such as MUC7 12-mer. portlandpress.comoup.com Interestingly, MUC7 12-mer, a C-terminal fragment of the 20-mer, was found to not only retain but in some cases exceed the antifungal activity of its parent peptide. portlandpress.comoup.com This highlights the C-terminal region as being critical for the peptide's potent fungicidal effects. portlandpress.com
Elucidation of Antimicrobial Mechanisms of Action at the Molecular and Cellular Levels
Peptide-Membrane Interaction Dynamics
The initial and critical step in the antimicrobial activity of MUC7 20-Mer involves its interaction with the microbial cell membrane. nih.gov The peptide is predicted to adopt an amphiphilic helical structure, which features distinct hydrophilic and hydrophobic faces, a characteristic commonly associated with antimicrobial peptides that interact with membranes. nih.govnih.gov This structure facilitates its engagement with the lipid components of the microbial cell membrane, leading to permeation and subsequent internalization. nih.gov
Fluorescence microscopy studies have definitively shown that MUC7 20-Mer is capable of crossing the fungal cell membrane and accumulating within the cytoplasm. nih.govnih.gov This internalization is a key feature of its mechanism of action. nih.gov In studies comparing its activity against Candida albicans and Cryptococcus neoformans, time-dependent killing assays revealed differences in the killing rates, suggesting that the kinetics of internalization and subsequent action can vary between different microbial species. nih.govnih.gov Unlike some other antimicrobial peptides, the internalization of MUC7 20-Mer does not appear to be mediated by specific receptors but rather through direct interactions with the membrane. nih.gov
The interaction of MUC7 20-Mer with the fungal cell leads to significant effects on the cell membrane. nih.gov A clear correlation has been established between the net positive charge of MUC7-derived peptides and their potency, which is linked to their initial interaction with fungal cells and their ability to affect the cell membrane's potential. nih.govnih.gov Studies using propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with compromised membranes, have demonstrated that treatment with MUC7 peptides leads to membrane damage. nih.gov For instance, Candida cells treated with a related MUC7 12-mer peptide showed high red fluorescence from PI, indicating a loss of membrane integrity. nih.gov This membrane permeabilization is a crucial aspect of its fungicidal effect. nih.gov
The antimicrobial efficacy and internalization of MUC7 20-Mer are significantly influenced by the ionic composition of the extracellular environment. nih.gov The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), has been shown to inhibit the peptide's internalization and reduce its fungicidal activity. nih.govnih.gov While 1 mM concentrations of Ca²⁺ or Mg²⁺ had a limited effect, higher concentrations markedly decreased the peptide's potency against C. albicans. nih.gov This inhibitory effect of divalent cations suggests that they may compete with the cationic peptide for binding sites on the negatively charged fungal cell surface, thereby hindering the initial electrostatic attraction required for membrane interaction and subsequent entry. nih.gov The peptide's activity is also affected by monovalent cations like Na⁺ and K⁺, although it retains significant killing activity at physiological concentrations found in human saliva. nih.gov
Table 1: Effect of Divalent Cations on MUC7 20-Mer Anticandidal Activity This table illustrates the impact of increasing concentrations of Calcium and Magnesium ions on the killing potency of MUC7 20-Mer against Candida albicans.
| Cation Concentration | Effect on MUC7 20-Mer Potency | Source |
| 1 mM (Ca²⁺ or Mg²⁺) | Limited effect on anticandidal activity. | nih.gov |
| > 1 mM (Ca²⁺ or Mg²⁺) | Greatly reduced potency. | nih.gov |
| Increasing Ca²⁺ | Increased the Minimum Inhibitory Concentration (MIC) against C. albicans. | nih.gov |
Impact on Microbial Cell Membrane Potential and Integrity
Investigation of Intracellular Targets and Metabolic Pathways
Once internalized, the mechanism of MUC7 20-Mer appears to diverge from that of other peptides that rely on disrupting specific intracellular metabolic processes. nih.gov
A significant finding is that the fungicidal activity of MUC7 20-Mer against C. albicans is independent of the fungal cell's metabolic state. nih.govnih.govmdpi.com This is evidenced by its potent killing ability at a low temperature (4°C) and in the presence of mitochondrial respiratory chain inhibitors, such as sodium azide (B81097) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). nih.govoup.com This characteristic distinguishes it from peptides like histatin 5, whose activity is dependent on the metabolic activity of the target cell. nih.govnih.gov The ability of MUC7 20-Mer to function irrespective of the cell's energy production suggests a mechanism that does not rely on active cellular processes for its lethal effect. nih.gov
Despite its effective internalization, studies have concluded that mitochondria are not the primary intracellular target for MUC7 20-Mer. nih.govnih.govmdpi.com Confocal microscopy of fungal cells doubly labeled with fluorescently tagged MUC7 20-Mer and a mitochondrion-specific dye showed no colocalization of the peptide with the mitochondria in either C. albicans or C. neoformans. nih.govnih.gov This indicates that, unlike some other antimicrobial peptides that exert their effects by disrupting mitochondrial function, MUC7 20-Mer's lethal action is not directed at this organelle. nih.govmdpi.com The precise intracellular targets, other than the initial membrane disruption, remain an area for further investigation.
Table 2: Summary of Research Findings on MUC7 20-Mer's Mechanism This table provides a summary of key experimental observations regarding the antimicrobial mechanism of Human MUC7 20-Mer.
| Experimental Condition | Observation | Implication for Mechanism of Action | Source |
| Fluorescence Microscopy | Peptide crosses the fungal cell membrane and accumulates inside. | Internalization is a key step in the peptide's action. | nih.govnih.gov |
| Low Temperature (4°C) | Potent killing activity against C. albicans is maintained. | Fungicidal activity is independent of fungal metabolic state. | nih.govnih.gov |
| Presence of Metabolic Inhibitors | Killing potency is unaffected. | Fungicidal activity does not rely on cellular energy production. | nih.govoup.com |
| Presence of Divalent Cations (Ca²⁺, Mg²⁺) | Internalization and fungicidal activity are inhibited. | Cations interfere with the initial peptide-membrane interaction. | nih.govnih.gov |
| Confocal Microscopy with Mitochondrial Dye | No colocalization of the peptide with mitochondria. | Mitochondria are not the intracellular target. | nih.govnih.govmdpi.com |
Independence of Fungicidal Activity from Fungal Cellular Metabolic Activity
Biophysical Characterization of Active Conformations
The antimicrobial effectiveness of the this compound is fundamentally tied to its ability to adopt specific three-dimensional structures, particularly when interacting with microbial surfaces.
A defining characteristic of the this compound is its propensity to form an amphiphilic α-helical structure. nih.govnih.govnovoprolabs.com This conformation, which the peptide adopts in a membrane-like environment, is crucial for its antimicrobial function. nih.gov The helix structure strategically separates the amino acid residues, creating two distinct faces: a hydrophobic (non-polar) face and a hydrophilic (polar) face. nih.gov
This amphipathic nature is a hallmark of many antimicrobial peptides and is directly linked to their efficacy. nih.gov The hydrophobic face, containing residues such as Cysteine, Phenylalanine, Isoleucine, and Tyrosine, can insert into the lipid core of the microbial membrane. nih.gov Simultaneously, the hydrophilic face, rich in positively charged (cationic) residues like Lysine (B10760008) and Arginine, interacts with the negatively charged components of the microbial cell surface and the aqueous environment. nih.govmednexus.org This dual interaction facilitates the peptide's accumulation on the membrane surface and subsequent disruption or entry. nih.gov The stable, organized structure of the helix is thought to be particularly effective for interacting with the curved and charged surfaces typical of microbial cells.
| Structural Feature | Description | Significance in Antimicrobial Action | Source |
|---|---|---|---|
| Amphiphilicity | Separation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. | Allows for simultaneous interaction with the lipid membrane interior and the aqueous exterior, facilitating binding and insertion. | nih.govnih.gov |
| α-Helical Structure | The peptide adopts a helical secondary structure in membrane-like environments. | Provides a stable and organized conformation for effective interaction with and perturbation of the microbial membrane. | nih.govnovoprolabs.com |
| Cationic Nature | The hydrophilic face contains a high concentration of positively charged residues. | Promotes initial electrostatic attraction to the negatively charged microbial cell surface. | portlandpress.com |
The capacity of the this compound to permeabilize microbial membranes is dictated by precise relationships between its amino acid sequence and the resulting biophysical properties. The arrangement and characteristics of its amino acids determine its effectiveness.
A primary factor is the peptide's net positive charge, which is crucial for the initial interaction with microbial cells. portlandpress.com Fungal and bacterial membranes are typically rich in negatively charged molecules, creating an electrostatic attraction for the cationic MUC7 peptide. mednexus.orgbartin.edu.tr Studies involving variants of the MUC7 peptide have demonstrated a clear correlation between a higher net positive charge and more potent antifungal activity, underscoring the importance of this initial binding step. portlandpress.com
Following electrostatic attraction, the peptide's hydrophobicity and amphiphilic structure come into play. The hydrophobic face of the helix drives the peptide's insertion into the non-polar lipid bilayer, disrupting its integrity. nih.gov This can lead to the formation of transient pores or a general destabilization of the membrane, a process often described by models like the "carpet-like" mechanism, where peptides accumulate on and eventually solubilize the membrane. mdpi.commdpi.com
Structure-function analyses, performed by creating and testing truncated or modified versions of the peptide, have provided further insights. For instance, a shorter, 12-amino-acid version (MUC7 12-mer) located at the C-terminal end of the 20-mer was found to not only retain but in some cases exceed the antifungal activity of the original peptide. portlandpress.comresearchgate.net This highlights that the core antimicrobial determinants—sufficient positive charge and an amphipathic helical structure—are contained within this smaller fragment. portlandpress.com Conversely, variants with a reduced net positive charge showed significantly weaker antifungal potency. portlandpress.com Interestingly, while cysteine residues are present, they have been found to be non-essential for the peptide's fungicidal activity, although they are important for other functions like bacterial binding. portlandpress.com
| Peptide Variant | Key Modification | Effect on Antifungal Activity | Inferred Relationship | Source |
|---|---|---|---|---|
| MUC7 12-mer | C-terminal fragment of 20-mer | Retained or exceeded the activity of the 20-mer | The core antimicrobial domain resides in the C-terminal region. | portlandpress.comresearchgate.net |
| 12-mer Variants | Reduced net positive charge | Decreased antifungal potency | A high positive charge is critical for initial cell interaction and overall activity. | portlandpress.com |
| 12-mer Variants | Removal of cysteine residues | No significant impact on fungicidal activity | Cysteine residues are not essential for the primary antifungal mechanism against Candida. | portlandpress.com |
Structure Activity Relationship Sar and Rational Peptide Design
Identification of Minimal Active Peptide Fragments (e.g., MUC7 12-mer)
Research into the MUC7 20-mer, with the amino acid sequence LAHQKPFIRKSYKCLHKRCR (residues 32-51 of the parent MUC7), revealed that its antimicrobial activity is not dependent on the full 20-amino-acid chain. nih.govportlandpress.comnih.gov Systematic truncation studies led to the identification of a smaller, yet more potent, active fragment.
Specifically, a 12-amino acid peptide, the MUC7 12-mer (RKSYKCLHKRCR), corresponding to the C-terminal region of the 20-mer (residues 40-51 of MUC7), was found to not only retain but in some cases exceed the antifungal activity of the original 20-mer. nih.govportlandpress.comnih.govoup.comoup.com This 12-mer is considered the optimal size for potent activity against fungi like Candida albicans and Cryptococcus neoformans. asm.orgnih.gov Further truncations from the C-terminus of the 20-mer, resulting in 11-mer, 10-mer, and 8-mer fragments, showed progressively diminished activity. nih.govportlandpress.comnih.gov An 8-mer fragment from the N-terminus of the 20-mer was found to be inactive. nih.govportlandpress.com
Impact of Peptide Length and Sequence Truncation on Antimicrobial Potency
The length of antimicrobial peptides (AMPs) is a critical determinant of their activity. Generally, a minimum of 7-8 amino acids is required to form an amphipathic structure, which is essential for interacting with microbial membranes. mdpi.com For α-helical AMPs, a length of at least 22 amino acids is often needed to span the lipid bilayer in the barrel-stave model, while β-sheet AMPs can be as short as eight amino acids. mdpi.com
In the case of the MUC7 20-mer, studies involving C-terminal and N-terminal truncations have demonstrated a clear correlation between peptide length and antimicrobial potency.
| Peptide Fragment | Sequence | Antimicrobial Activity (Compared to MUC7 20-mer) |
| MUC7 20-mer | LAHQKPFIRKSYKCLHKRCR | Baseline |
| MUC7 16-mer | KPFIRKSYKCLHKRCR | Reduced |
| MUC7 12-mer | RKSYKCLHKRCR | Exceeded |
| MUC7 11-mer | KSYKCLHKRCR | Reduced |
| MUC7 10-mer | SYKCLHKRCR | Reduced |
| MUC7 8-mer (C-terminal) | YKCLHKRC | Reduced |
| MUC7 8-mer (N-terminal) | LAHQKPFI | Inactive |
As the table illustrates, the MUC7 12-mer, a C-terminal fragment of the 20-mer, exhibits the most potent antifungal activity. nih.govportlandpress.comnih.gov Further shortening of the peptide chain from the C-terminus leads to a significant reduction in its effectiveness. nih.govportlandpress.comnih.gov This suggests that the specific sequence and length of the 12-mer are optimal for its interaction with and disruption of fungal cell membranes.
Significance of Net Positive Charge and Amino Acid Composition
A defining characteristic of many antimicrobial peptides, including the MUC7 20-mer and its derivatives, is their net positive charge. This charge is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes. mdpi.com
The MUC7 20-mer has a net positive charge of +7, while the more potent MUC7 12-mer has a net charge of +6. nih.govportlandpress.comnih.gov Research has established a direct relationship between the net positive charge of the MUC7 12-mer and its antifungal potency. nih.govportlandpress.comnih.gov Variants of the 12-mer with a reduced or neutral net positive charge demonstrated a corresponding decrease in their ability to kill fungal cells. nih.govportlandpress.comnih.gov This correlation is attributed to the role of the positive charge in the initial binding of the peptide to the fungal cell surface. nih.govportlandpress.comnih.gov
The amino acid composition, particularly the presence of basic residues like lysine (B10760008) (K) and arginine (R), contributes to the net positive charge. asm.org Hydrophobic amino acids are also essential, as they facilitate the insertion of the peptide into the lipid bilayer of the microbial membrane. mdpi.com The MUC7 20-mer and its active fragments are predicted to adopt an amphipathic helical structure, where the charged and hydrophobic residues are segregated on opposite faces of the helix, a common feature of membrane-active AMPs. mdpi.comnovoprolabs.com
Role of Specific Amino Acid Residues (e.g., Cysteine Residues) in Antimicrobial and Binding Activities
Interestingly, studies have revealed a differential role for these cysteine residues in the peptide's activity against different types of microbes. For antifungal activity against Candida albicans and Cryptococcus neoformans, the cysteine residues were found to be non-essential. nih.govportlandpress.comnih.gov Variants of the MUC7 12-mer lacking cysteine residues retained their potent fungicidal activity. nih.govportlandpress.comnih.gov
However, the same cannot be said for its antibacterial activity. The cysteine residues appear to be important for the bactericidal activity of MUC7 peptides, particularly against Streptococcus mutans. oup.comscispace.com The antibacterial activity of a MUC7 12-mer variant lacking cysteine residues was notably diminished. oup.com This suggests that the cysteine residues may be involved in binding to the bacterial surface. oup.com
Design and Synthesis of Modified Human MUC7 20-Mer Analogues
To overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers have designed and synthesized modified analogues of the MUC7 20-mer and its fragments. acs.orgnih.gov
D-amino Acid Substitution and Proteolytic Stability
A common strategy to enhance the stability of peptides is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. asm.orgnih.gov Since proteases primarily recognize and cleave peptide bonds between L-amino acids, peptides composed of D-amino acids are significantly more resistant to degradation. asm.orgnih.govasm.org
Studies on a D-amino acid version of the MUC7 12-mer (MUC7 12-mer-d) have shown that it is more stable in saliva compared to the L-form (MUC7 12-mer-l). nih.govnovoprolabs.com While both forms exhibited similar antifungal activity in a controlled buffer environment, the D-form was more active in saliva, where proteases are present. nih.govnovoprolabs.com This enhanced stability makes D-amino acid analogues promising candidates for therapeutic applications.
Retro-Inverso Modifications and Bioactivity
Another modification strategy is the synthesis of retro-inverso peptides. In these analogues, the sequence of amino acids is reversed, and all L-amino acids are replaced with D-amino acids. nih.govresearchgate.netresearchgate.net This modification preserves the spatial orientation of the side chains, which can be crucial for biological activity, while making the peptide resistant to proteolysis. nih.govresearchgate.netresearchgate.net
Research on retro-inverso analogues of a MUC7 fragment has shown that these modifications have a minimal effect on the secondary structure and biological activity of the peptides. nih.govresearchgate.netresearchgate.net However, these changes can significantly influence the thermodynamic stability of the peptide systems. nih.govresearchgate.net Retro-inverso peptides often exhibit improved stability and bioavailability compared to their native L-peptide counterparts, making them an attractive avenue for designing novel antimicrobial agents. nih.govresearchgate.net
Development of Peptidomimetic Analogues
The clinical application of native antimicrobial peptides, including fragments derived from human MUC7, is often hampered by their susceptibility to proteolytic degradation in biological fluids. This limitation has spurred the rational design and development of peptidomimetic analogues with enhanced stability and sustained or improved antimicrobial efficacy. Research has primarily focused on modifications such as D-amino acid substitution, retro-inverso isomerization, and specific amino acid replacements to modulate the peptide's physicochemical properties.
A significant focus of this research has been on a shorter, yet potent, fragment of the MUC7 20-mer, the MUC7 12-mer (residues 40-51), which retains substantial antimicrobial activity. aminer.cn Modifications to this 12-mer, as well as the parent 20-mer, have provided valuable insights into their structure-activity relationships.
One of the most successful strategies to enhance stability has been the substitution of L-amino acids with their D-enantiomers. nih.govresearchgate.net D-amino acid-containing peptides are resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. nih.govresearchgate.net A notable example is the all-D-amino acid analogue of MUC7 12-mer, designated MUC7 12-mer-d. Studies have demonstrated its superior stability in human saliva compared to its L-counterpart (MUC7 12-mer-l). While MUC7 12-mer-l undergoes significant degradation in saliva, MUC7 12-mer-d remains intact. nih.gov This enhanced stability translates to sustained antifungal activity in a proteolytically rich environment. nih.gov For instance, MUC7 12-mer-d exhibited potent activity against various Candida species in saliva, whereas the activity of the L-isomer was substantially diminished. nih.gov
Another advanced peptidomimetic strategy is the synthesis of retro-inverso analogues. These peptides have a reversed amino acid sequence and inverted chirality (D-amino acids instead of L-). researchgate.netresearchgate.net This modification aims to preserve the spatial orientation of the side chains, which is crucial for receptor interaction, while altering the peptide backbone to confer resistance to proteolysis. researchgate.net Research on a retro-inverso analogue of a MUC7 fragment (residues 20-32) has shown that such modifications can be made with minimal impact on the peptide's secondary structure and biological activity, while significantly enhancing its thermodynamic stability. acs.orgnih.govresearchgate.net
Rational peptide design also involves specific amino acid substitutions to investigate the role of key residues and to optimize properties like hydrophobicity and charge. For example, a MUC7 12-mer analogue where the two cysteine residues were replaced by alanine (B10760859) (MUC7 12-mer-L4) was developed. doi.org This modification was found to decrease the antibacterial activity against Streptococcus mutans by four-fold compared to the parent MUC7 12-mer, highlighting the importance of the cysteine residues or the disulfide bond they can form for optimal activity against this specific bacterium. doi.org
The antimicrobial activity of these peptidomimetic analogues has been quantified against a range of pathogens, with the Minimum Inhibitory Concentration (MIC) being a key metric. The following tables summarize some of the key research findings.
Table 1: Antimicrobial Activity of MUC7 20-Mer and its Peptidomimetic Analogues against Streptococcus mutans
| Peptide | Sequence | Modification | Median MIC (µM) |
| MUC7 20-mer | LAHQKPFIRKSYKCLHKRCR | - | 9.4 - 12.5 |
| MUC7 12-mer-L | RKSYKCLHKRCR | Truncated version of 20-mer | 9.4 - 12.5 |
| MUC7 12-mer-D | rksykclhkrcr (all D-amino acids) | D-amino acid substitution | 9.4 - 12.5 |
| MUC7 12-mer-L4 | RKSYKA LHKRA R | Cysteine to Alanine substitution | 50 |
| Data sourced from a study on the effect of MUC7 peptides on the growth of bacteria and on Streptococcus mutans biofilm. doi.org |
Table 2: Antifungal Activity of MUC7 12-mer Analogues in Clarified Human Saliva
| Peptide | Modification | Candida albicans (% Killing) | Candida glabrata (% Killing) |
| MUC7 12-mer-l | - | ~50% | Low Activity |
| MUC7 12-mer-d | D-amino acid substitution | High Activity (47-100%) | ~100% |
| Data reflects activity at a 100 µM concentration and is sourced from a study on the antifungal activity of MUC7 12-mer-l and 12-mer-d peptides in saliva. nih.gov |
Furthermore, the interaction of these peptides with metal ions, such as copper (II) and zinc (II), has been explored as another avenue for modulating their activity. Studies on MUC7 fragments have shown that coordination with these metal ions can influence the peptide's structure and, in some cases, enhance its antimicrobial efficacy against specific pathogens like Streptococcus sanguinis. acs.orgresearchgate.net
Interactions with Microbial Biofilms in Vitro/ex Vivo
Inhibition of Biofilm Formation and Adhesion
The Human MUC7 20-mer has shown considerable efficacy in preventing the formation of microbial biofilms. oup.comcapes.gov.br Research has primarily focused on its activity against Streptococcus mutans, a key bacterium implicated in dental caries. oup.comcapes.gov.brnih.gov
Studies utilizing polystyrene microtiter plates as a surface for biofilm growth have demonstrated that the MUC7 20-mer can suppress the formation of S. mutans biofilms. oup.comcapes.gov.brnih.gov The minimum biofilm inhibitory concentration (MBIC50), which is the concentration required to inhibit 50% of biofilm formation, was determined to be between 6.25 and 12.5 µM for the MUC7 20-mer. oup.comnih.gov This inhibitory effect is significant when compared to other antimicrobial peptides. For instance, MUC7 peptides, including the 20-mer, exhibited higher inhibitory effects on S. mutans biofilm formation than other tested peptides like Hsn5 12-mer and magainin-II. oup.com
Further investigations using hydroxylapatite (HA) discs, which mimic the tooth surface, also confirmed the MUC7 20-mer's ability to reduce biofilm formation, as observed through electron microscopy. capes.gov.brnih.gov When tested on a Calgary Biofilm Device (CBD), which provides a vertical surface for biofilm growth that more closely resembles natural oral conditions, the viability of S. mutans biofilms was suppressed by over 95% in the presence of MUC7 peptides at a concentration of 50 µM (4x the Minimum Inhibitory Concentration). oup.comcapes.gov.brnih.gov
The MUC7 20-mer's ability to inhibit biofilm formation is a critical aspect of its potential as a therapeutic agent, as preventing the initial attachment and proliferation of microorganisms is a key strategy in controlling biofilm-related infections. oup.com
Reduction and Disruption of Established Biofilms
In addition to preventing biofilm formation, the this compound is also capable of reducing and disrupting pre-existing biofilms. oup.comcapes.gov.br This is a more challenging task, as mature biofilms have a complex architecture and a protective extracellular matrix. oup.com
Research has shown that the MUC7 20-mer can effectively reduce one-day-old S. mutans biofilms. oup.comresearchgate.net In batch culture experiments, the minimum biofilm reduction concentration (MBRC50), the concentration that leads to a 50% or greater reduction in the biofilm, was found to be between 25 and 50 µM. oup.comnih.gov
When one-day-old biofilms developed on the pegs of a Calgary Biofilm Device were treated with the MUC7 20-mer, a significant reduction in biofilm viability was observed. oup.com Specifically, the MUC7 20-mer peptide reduced the viability of the established biofilm by 75%. oup.com This was a more potent effect compared to the MUC7 12-mer-L and 12-mer-D peptides, which resulted in 49% and 50% reductions, respectively. oup.comresearchgate.net
These findings indicate that the this compound not only interferes with the initial stages of biofilm development but also acts upon established biofilm structures, leading to a decrease in their viability.
Mechanisms of Anti-Biofilm Activity (e.g., Penetration, Matrix Disruption)
The anti-biofilm activity of the this compound is attributed to several mechanisms, including its ability to penetrate the microbial cell membrane. nih.govnih.gov The peptide is predicted to adopt an amphiphilic helical structure, which is a common feature of antimicrobial peptides and is associated with their ability to interact with and disrupt microbial membranes. nih.govnih.gov
Fluorescence microscopy studies have provided direct evidence of the MUC7 20-mer's ability to cross the fungal cell membrane of Candida albicans and accumulate inside the cells. nih.govnih.gov This internalization is a crucial step in its antimicrobial action. The killing of C. albicans by the MUC7 20-mer appears to be independent of the fungal cell's metabolic activity, as it remains effective at low temperatures (4°C) and in the presence of metabolic inhibitors. nih.govnih.gov This suggests a mechanism that directly targets the cell structure rather than metabolic pathways.
It is important to note that divalent cations, such as Ca²⁺ and Mg²⁺, can inhibit the internalization and antifungal activity of the MUC7 20-mer, particularly against C. albicans. nih.govresearchgate.net
Susceptibility of Different Microbial Biofilm Structures to this compound
The effectiveness of the this compound has been evaluated against biofilms of various microbial species. nih.govoup.com Studies have shown that S. mutans is particularly susceptible to the MUC7 20-mer. oup.comcapes.gov.brnih.gov
In a comparative study of its activity against several bacterial species, the MUC7 20-mer demonstrated the most potent activity against S. mutans, followed by Escherichia coli, Streptococcus gordonii, Actinobacillus actinomycetemcomitans, Porphyromonas gingivalis, and Pseudomonas aeruginosa. oup.comcapes.gov.br The Minimum Inhibitory Concentrations (MICs) for S. mutans were in the range of 9.4–12.5 µM, which was two- to four-fold lower than for other tested peptides and bacteria. oup.com
The MUC7 20-mer also exhibits potent killing activity against a variety of fungi, including Candida albicans and Cryptococcus neoformans, at micromolar concentrations. nih.govnih.gov
The preferential activity against S. mutans suggests that the this compound could be a promising candidate for targeting dental plaque biofilms, which are major contributors to dental caries. oup.comcapes.gov.br
Bioinorganic Chemistry and Metal Ion Interactions of Human Muc7 20 Mer
Characterization of Metal Binding Sites and Coordination Modes (e.g., Cu(II), Zn(II))
The MUC7 20-mer peptide possesses several residues that serve as potent binding sites for metal ions like Cu(II) and Zn(II). acs.org The primary coordination sites are the histidine (His) residues, the amine group at the N-terminus, and the amide groups of the peptide backbone (in the case of Cu(II)). acs.org This particular 20-mer contains five histidyl residues, making it an effective metal-binding agent. acs.org
Key binding motifs present in or relevant to this peptide include:
Histamine-like Motif : Peptides with a His residue can form a {1NH₂, 1Nᵢₘ} coordination mode, similar to histamine, typically in a pH range of 4.0 to 6.0. acs.org
ATCUN Motif : The "albumin-like" binding site, or ATCUN motif, involves a His residue at the third position of a peptide sequence. acs.org It allows for high-affinity binding of Cu(II) and Ni(II) ions, typically forming a square-planar complex with a {1NH₂, 2Nₐₘ, 1Nᵢₘ} donor set in the pH range of 4.5 to 8.0. acs.orgnih.gov
HEXXH Motif : This is a characteristic Zn(II)-binding motif found in many zinc metalloproteinases. acs.org The MUC7 20-mer contains this specific sequence, where two histidyl residues and the carboxyl group of a glutamic acid residue can coordinate a zinc ion. acs.org
HHH Motif : The presence of a His-His-His sequence at the N-terminus is a significant feature for metal ion coordination, though detailed studies on this specific motif are still emerging. acs.org
For the MUC7 20-mer (L1), studies have shown that it forms mononuclear complexes with both Cu(II) and Zn(II) ions. acs.org The specific coordination mode is pH-dependent. For Cu(II), coordination can involve the N-terminal amine group, imidazole (B134444) side chains of histidine, and deprotonated amide nitrogens from the peptide backbone. acs.orgresearchgate.net
Table 1: Potential Metal Coordination Sites and Motifs in MUC7 20-Mer (EGRERDHELRHRRHHHQSPK)
| Binding Site/Motif | Interacting Metal Ion(s) | Constituent Residues/Groups | Typical Coordination |
| N-terminal Amine Group | Cu(II), Zn(II) | NH₂ of Glutamic Acid (E) | Part of various coordination spheres |
| Histidine Residues | Cu(II), Zn(II) | Imidazole side chain (Nᵢₘ) | Primary binding site |
| HEXXH Motif | Zn(II) | His, Glu, His | Catalytic zinc binding |
| HHH Motif | Cu(II), Zn(II) | His, His, His | N-terminal coordination |
| Peptide Bond Amides | Cu(II) | Deprotonated amide nitrogen (Nₐₘ) | Involved in ATCUN-like structures |
Influence of Metal Ion Coordination on Antimicrobial Activity
The coordination of metal ions to MUC7 peptides is a critical factor in their biological function, often enhancing their antimicrobial capabilities. researchgate.netnih.govmdpi.com The formation of metal-peptide complexes can lead to structural changes in the peptide and introduce redox chemistry, altering the mechanism of action against pathogens. researchgate.netmdpi.com
Systematic assessment of the MUC7 20-mer (L1) and its metal complexes has demonstrated a notable influence on its activity, particularly against the oral pathogen Streptococcus sanguinis. acs.org Research reveals that the coordination of Zn(II) ions can either trigger or significantly increase the antimicrobial efficacy of MUC7 fragments against this bacterium. researchgate.netacs.org This highlights the essential role of metal ion complexation in modulating the protective functions of these salivary peptides. acs.org
In studies involving related MUC7 fragments, such as a 12-mer peptide, the addition of Cu(II) or Zn(II) was also found to slightly enhance activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus epidermidis. researchgate.net Similarly, for 15-mer MUC7 peptides, complexes with both Cu(II) and Zn(II) showed improved potency against S. epidermidis compared to the peptide alone. mdpi.com This recurring observation across different MUC7 fragments underscores a general principle: metal coordination is a key strategy employed by these natural peptides to bolster their defensive action. mdpi.comacs.orgnih.gov
Spectroscopic Investigations of Metal-Peptide Complexes (e.g., CD, EPR, UV-Vis)
A suite of spectroscopic techniques has been employed to elucidate the stoichiometry, structure, and thermodynamic properties of MUC7 20-mer metal complexes. acs.org These methods provide detailed insights into the coordination environment around the metal center. acs.orgnih.gov
UV-Visible (UV-Vis) Spectroscopy : UV-Vis absorption spectra are used to monitor the d-d transitions of the Cu(II) ion upon complexation. acs.orgspectroscopyonline.com For instance, the appearance of a band with a maximum wavelength around 520 nm can confirm the presence of a 4N complex, indicating four nitrogen atoms in the coordination sphere of the copper ion. mdpi.com These measurements are typically performed across a wide pH range (e.g., 3.0 to 12.0) to track the formation of different complex species. acs.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is invaluable for assessing changes in the peptide's secondary structure upon metal binding and for probing the geometry of the metal coordination sphere. acs.orgresearchgate.net Measurements in the far-UV region (190–250 nm) reveal information about the peptide's conformation, while spectra in the visible range provide details about the chiral environment of the d-d electronic transitions of the bound metal ion. acs.org For example, in a study of a related 15-mer, a CD band at 532 nm suggested the involvement of a second amide nitrogen in the coordination sphere. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful technique for characterizing Cu(II) complexes. acs.org Spectra are typically recorded at low temperatures (e.g., 77 K) to obtain detailed information about the electronic and molecular structure of the copper complexes. acs.orgnih.gov By simulating the experimental spectra, researchers can determine EPR parameters (g-values and hyperfine coupling constants) that define the geometry and identify the donor atoms in the Cu(II) coordination sphere. nih.govacs.org
Table 2: Spectroscopic Techniques Used in the Study of MUC7 20-Mer Metal Complexes
| Spectroscopic Method | Information Obtained | Typical Conditions | Reference |
| UV-Visible (UV-Vis) | Monitors d-d transitions of Cu(II); helps determine the nature of the coordination sphere. | 200–800 nm wavelength range, pH 3.0–12.0. | acs.org |
| Circular Dichroism (CD) | Assesses peptide secondary structure (far-UV) and metal coordination geometry (Vis). | Far-UV (190-250 nm) and Visible (200-800 nm) ranges. | mdpi.comacs.org |
| Electron Paramagnetic Resonance (EPR) | Characterizes molecular and electronic structure of Cu(II) complexes; identifies donor atoms. | Liquid nitrogen temperature (77 K), 9.5 GHz frequency. | acs.orgnih.gov |
Comparative Analysis of Metal-Peptide Complex Activity
Comparing the effects of different metal ions on the MUC7 20-mer reveals distinct biological outcomes. For the MUC7 20-mer (L1), the most striking finding is the enhancement or triggering of antimicrobial activity against S. sanguinis specifically upon coordination with Zn(II). acs.org This suggests a specific role for zinc in the peptide's mechanism of action against this particular pathogen.
While direct comparative data for the MUC7 20-mer's activity with different metal ions against a broad range of microbes is still being fully elucidated, studies on shorter MUC7 fragments provide valuable context. For a 15-mer MUC7 peptide, both Cu(II) and Zn(II) complexes showed increased potency against S. epidermidis compared to the peptide alone, with the Zn(II) complex exhibiting a slightly lower minimum inhibitory concentration (MIC) (85 μM) than the Cu(II) complex (105 μM). mdpi.com
Interestingly, for some MUC7 12-mer systems, the binding affinity for metal ions was found to be inversely proportional to the antimicrobial properties, suggesting a delicate balance is required between the stability of the complex and its biological activity. researchgate.net This indicates that stronger binding does not always equate to higher antimicrobial efficacy, and the specific nature of the metal ion and the target pathogen are crucial determinants of the final biological effect. researchgate.net The MUC7 20-mer itself displays potent killing activity against a variety of fungi and bacteria even without the addition of metal ions. nih.gov The modulation of this inherent activity by metal coordination is a key area of research.
Advanced Methodologies and Research Techniques in Human Muc7 20 Mer Studies
Molecular Biology and Genetic Engineering Approaches (for peptide production and modification studies)
The primary method for producing Human MUC7 20-mer and its analogues for research purposes is chemical peptide synthesis. oup.com This approach provides high-purity peptides and allows for precise modifications to the amino acid sequence to study structure-activity relationships.
Researchers utilize custom solid-phase peptide synthesis to create the MUC7 20-mer (sequence: LAHQKPFIRKSYKCLHKRCR) and its various derivatives. oup.comnih.gov This technique has been instrumental in producing truncated versions of the peptide, such as the MUC7 12-mer, to identify the minimal sequence required for antimicrobial activity. nih.gov Furthermore, synthesis allows for the creation of variants with altered net positive charges or the substitution of specific residues, like cysteine, to probe their importance in the peptide's function. nih.gov The synthesis of peptides with D-amino acid isomers has also been employed to investigate their stability and activity. novoprolabs.comacs.org
| Method | Application in MUC7 20-Mer Studies | Key Findings/Purpose |
| Custom Peptide Synthesis | Production of MUC7 20-mer and its fragments (e.g., 16-mer, 12-mer, 8-mer). oup.comnih.gov | To determine the minimum peptide length necessary for potent antifungal activity. nih.gov |
| Amino Acid Substitution | Creation of MUC7 12-mer variants where cysteine residues were replaced with alanine (B10760859). oup.com | To assess the role of cysteine residues in the peptide's fungicidal activity, finding they were not critical. nih.gov |
| Charge Modification | Synthesis of 12-mer variants with lower or no net positive charge. nih.gov | To establish a clear correlation between the peptide's net positive charge and its antifungal potency. nih.gov |
| Isomeric Modification | Synthesis of the D-amino acid isomer of MUC7 12-mer. novoprolabs.comoup.com | To compare the activity and stability of different isomers, particularly in biological fluids like saliva. novoprolabs.com |
Biophysical Characterization Techniques
A range of biophysical techniques are employed to characterize the structural and interactive properties of the MUC7 20-mer at a molecular level.
Circular Dichroism (CD) spectroscopy is a fundamental tool for analyzing the secondary structure of peptides like the MUC7 20-mer. Far-UV CD spectra, typically recorded from 180 to 250 nm, provide insights into the peptide's conformation in different environments. acs.orgacs.org
Studies using CD spectroscopy have revealed that in aqueous solutions, the MUC7 20-mer exists predominantly in a random, unordered conformation. nih.gov However, when introduced into a nonpolar, membrane-mimicking environment, such as the organic solvent trifluoroethanol (TFE), the peptide undergoes a significant conformational change to adopt a helical structure. nih.gov This induced helicity is consistent with secondary structure predictions that show the MUC7 20-mer can form an amphipathic helix, a common feature of many antimicrobial peptides. novoprolabs.comnih.gov
| Technique | Environment | Observed Secondary Structure of MUC7 20-Mer | Reference |
| Far-UV CD Spectroscopy | Aqueous Solution | Random Coil / Unordered | nih.gov |
| Far-UV CD Spectroscopy | Trifluoroethanol (TFE) (Membrane Mimic) | Helical Structure | nih.gov |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to study materials with unpaired electrons, making it ideal for investigating metal complexes. wikipedia.orgbruker.com In the context of MUC7 peptides, EPR spectroscopy is used to characterize the coordination environment of paramagnetic metal ions, such as Copper(II) (Cu(II)), when bound to the peptide. acs.org
EPR spectra are typically obtained at cryogenic temperatures (liquid nitrogen, 77 K) to immobilize the complexes for analysis. acs.org By simulating the experimental spectra, researchers can determine key EPR parameters that describe the molecular and electronic structure of the metal-peptide complexes. acs.org This technique has been applied to various MUC7 fragments to understand how Cu(II) ions bind, revealing coordination with residues like histidine. acs.orgresearchgate.net
Fluorescence-based techniques are crucial for visualizing the interaction of MUC7 20-mer with target cells and tracking its translocation across cell membranes. These studies often utilize a fluorescently labeled version of the peptide, most commonly fluorescein (B123965) isothiocyanate (FITC)-MUC7 20-mer. nih.govnih.gov
By incubating fungal cells like Candida albicans with FITC-MUC7 20-mer, researchers use fluorescence microscopy to show that the peptide can cross the fungal cell membrane and accumulate inside the cytoplasm. nih.govnih.gov These studies have also demonstrated that this internalization process can be significantly inhibited by the presence of divalent cations such as Ca²⁺ and Mg²⁺. nih.gov Flow cytometry, another fluorescence-based method, is used to quantify peptide binding and membrane permeabilization, often in conjunction with dyes like propidium (B1200493) iodide that only enter cells with compromised membranes. oup.com
UV-Visible (UV-Vis) spectroscopy is a versatile technique used in MUC7 20-mer research, primarily for studying the formation of metal-peptide complexes and for quantification. acs.orgmdpi.com When studying the interaction of MUC7 fragments with metal ions like Cu(II), UV-Vis spectra can reveal characteristic d-d transition bands. The position of these bands provides information about the coordination geometry of the metal ion within the complex. acs.org For example, a maximum absorption at 638 nm has been associated with Cu(II) binding to two histidyl residues in a MUC7 fragment. acs.org Additionally, UV-Vis spectroscopy is used to determine the concentration of peptides and their complexes in solution by applying the Beer-Lambert law. mdpi.com
Fluorescence Spectroscopy for Peptide-Membrane Interactions and Internalization
Advanced Microscopy Techniques
To visualize the mechanism of action of MUC7 20-mer at the cellular level, advanced microscopy techniques are indispensable.
Fluorescence light microscopy and confocal fluorescence microscopy are the primary methods used to determine the localization of the peptide in target organisms. nih.govresearchgate.net In these experiments, cells are treated with FITC-labeled MUC7 20-mer. Fluorescence microscopy images confirm that the peptide is internalized by fungal cells such as C. albicans and Cryptococcus neoformans. nih.govnih.gov
Confocal microscopy offers higher resolution and the ability to perform optical sectioning, which is crucial for precisely localizing the peptide within the cell. researchgate.net Double-labeling experiments using confocal microscopy have been particularly insightful. In these studies, cells are co-incubated with FITC-MUC7 20-mer (green fluorescence) and a mitochondrion-specific probe like MitoTracker Red (red fluorescence). nih.govresearchgate.net The resulting images show that the green fluorescence from the peptide does not co-localize with the red fluorescence from the mitochondria, indicating that mitochondria are not the primary intracellular target for MUC7 20-mer in these fungal species. nih.govnih.gov
| Microscopy Technique | Probe(s) Used | Organism(s) Studied | Key Observation |
| Fluorescence Light Microscopy | FITC-MUC7 20-mer nih.gov | C. albicans, C. neoformans nih.gov | Peptide is internalized and accumulates inside fungal cells. nih.govnih.gov |
| Confocal Fluorescence Microscopy | FITC-MUC7 20-mer and MitoTracker Red researchgate.net | C. albicans, C. neoformans nih.gov | Peptide does not co-localize with mitochondria, suggesting a different mechanism of action. nih.govresearchgate.net |
| Fluorescence Light Microscopy | FITC-MUC7 12-mer and Propidium Iodide oup.com | C. albicans oup.com | Used to visualize peptide binding and assess membrane integrity. oup.com |
Confocal Microscopy for Subcellular Localization
Confocal microscopy is a critical tool for determining the precise intracellular location of this compound within microbial cells, helping to identify its potential targets. In studies involving the fungal pathogens Candida albicans and Cryptococcus neoformans, researchers have utilized this high-resolution imaging technique to track the peptide's journey across the cell membrane. researchgate.net
To achieve this, the MUC7 20-Mer is typically labeled with a fluorescent tag, such as fluorescein isothiocyanate (FITC). researchgate.net These labeled peptides are then introduced to the fungal cells. To identify specific organelles, a second fluorescent marker is used. For instance, a mitochondrion-specific dye like MitoTracker Red CMXRos allows for the simultaneous visualization of the peptide and the mitochondria. researchgate.netmdpi.com
The core finding from these double-labeling experiments is that while FITC-MUC7 20-Mer readily penetrates the fungal cell membrane and accumulates within the cytoplasm, its localization does not overlap with that of the mitochondrial dye. researchgate.netmdpi.com This indicates that, unlike some other antimicrobial peptides, the mitochondria are not the primary intracellular target for MUC7 20-Mer's fungicidal activity. researchgate.net The technique involves incubating cells with the mitochondrial probe first, followed by the introduction of the FITC-labeled MUC7 20-Mer, and then imaging with a confocal microscope system. mdpi.com
Electron Microscopy for Biofilm Structure Analysis
Electron microscopy (EM) is employed to visualize the impact of this compound on the structural integrity of bacterial biofilms. Biofilms are complex, organized communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from antimicrobial agents. The ability of MUC7 20-Mer to disrupt this structure is a key aspect of its therapeutic potential.
Scanning electron microscopy (SEM) has been used to observe the effects of MUC7 peptides on biofilms formed by the cariogenic bacterium Streptococcus mutans. oup.com In these studies, biofilms are typically grown on surfaces like hydroxylapatite (HA) discs, which mimic the tooth surface. oup.com Following treatment with MUC7 20-Mer, SEM analysis has shown a considerable reduction in the formation of the biofilm. oup.com The visual evidence provided by EM confirms the peptide's ability to suppress and disrupt the dense, multi-layered structure characteristic of mature biofilms. While detailed analyses of the remaining biofilm's fine structure post-treatment are limited, the technique provides clear qualitative evidence of the peptide's potent anti-biofilm capabilities. oup.com
Cell-Based Assays and Growth Kinetics (e.g., Time-kill assays, Growth Curve Assays)
Cell-based assays are fundamental to quantifying the antimicrobial efficacy and kinetics of this compound against a variety of pathogens. These assays provide critical data on how quickly and effectively the peptide kills microbial cells.
Time-kill assays are used to determine the rate at which an antimicrobial agent kills a microbial population over time. For MUC7 20-Mer, these assays have been performed against bacteria and fungi. In a typical assay, a standardized suspension of microorganisms, such as S. mutans or C. albicans, is incubated with the peptide at a specific concentration (e.g., 12.5 µM). oup.comnih.gov At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), samples are collected, serially diluted, and plated on agar (B569324) to determine the number of viable colony-forming units (CFU). oup.com Studies have shown that MUC7 20-Mer demonstrates potent, time-dependent killing against various fungi and both gram-positive and gram-negative bacteria. nih.gov For instance, MUC7 peptides have been shown to kill S. mutans more rapidly than other antimicrobial peptides like Hsn5-12-mer. oup.com
Growth curve assays assess the effect of an antimicrobial agent on the growth of a microbial population. In these experiments, a bacterial culture is grown to a specific optical density (OD), and then the peptide is added. oup.com The OD of the culture is then measured at regular intervals over a period of time (e.g., 10 hours) to monitor bacterial growth. oup.com These assays have demonstrated that MUC7 20-Mer can effectively inhibit the growth of bacteria such as S. mutans. oup.com
Below is a data table summarizing findings from time-kill kinetic studies for MUC7 peptides against various microorganisms.
| Peptide | Organism | Concentration (µM) | Time for >90% Killing | Source |
| MUC7 20-Mer | S. mutans | 12.5 | Faster than Hsn5-12-mer | oup.com |
| MUC7 20-Mer | C. albicans | Not Specified | Time-dependent killing observed | nih.gov |
| MUC7 20-Mer | C. neoformans | Not Specified | Time-dependent killing observed | nih.gov |
This table is representative of findings and not exhaustive.
Computational and Bioinformatics Approaches for Peptide Design and Activity Prediction
Computational and bioinformatics tools are increasingly vital in the study and development of antimicrobial peptides like this compound. These approaches allow for the prediction of peptide structure and function, and guide the design of new, more potent analogues.
One of the key findings from computational analysis is the prediction of MUC7 20-Mer's secondary structure. nih.gov Using tools like the PSI Pred graphical viewer , researchers have determined that MUC7 20-Mer is likely to adopt an amphiphilic helical structure. researchgate.netnih.gov This conformation, with distinct hydrophobic and hydrophilic faces, is a well-known characteristic of many antimicrobial peptides and is crucial for their ability to interact with and disrupt microbial membranes. nih.gov To visualize this amphipathic nature, helical wheel projections are generated using software such as the Genetics Computer Group sequence analysis software . researchgate.netnih.gov
Bioinformatics also plays a crucial role in the rational design of novel peptide analogues with enhanced properties. For example, strategies like d-amino acid substitution (replacing standard L-amino acids with their D-isomers) and the retro-inverso strategy (reversing the sequence and chirality of amino acids) are employed to create peptides with increased resistance to proteolytic degradation. acs.org The design of these peptidomimetics is often informed by the known structure and activity of the parent peptide. acs.org Furthermore, advanced computational methods like Density Functional Theory (DFT) calculations have been used to analyze the bioinorganic chemistry of modified MUC7 fragments and their complexes with metal ions, such as Cu(II), to predict their structure and stability. acs.org
| Tool/Approach | Application in MUC7 20-Mer Research | Source |
| PSI Pred graphical viewer | Prediction of secondary structure (alpha-helix, coil). | researchgate.netnih.gov |
| Genetics Computer Group software | Generation of helical wheel projections to visualize amphipathicity. | researchgate.netnih.gov |
| D-amino acid substitution / Retro-inverso strategy | Design of peptidomimetic analogues with enhanced stability. | acs.org |
| Density Functional Theory (DFT) | Prediction of structure and stability of modified MUC7 fragments and their metal complexes. | acs.org |
Future Research Directions and Unexplored Avenues for Human Muc7 20 Mer
Deeper Elucidation of Specific Intracellular Targets and Pathways
Initial studies have confirmed that the Human MUC7 20-mer and its derivatives can cross the fungal cell membrane and accumulate intracellularly, and that mitochondria are not its primary target. nih.govmdpi.comnih.gov However, the precise intracellular molecules and signaling cascades it perturbs remain an area ripe for investigation. Research into the more potent derivative, MUC7 12-mer, has provided significant clues, revealing that it can activate the calcium/calcineurin signaling pathway in Candida albicans. oup.com This activation leads to the upregulation of genes involved in stress responses, protein modification, and protein degradation, including subunits of the 20S and 26S proteasome. oup.com Furthermore, studies in yeast have suggested the involvement of the RIM101 signaling pathway, which governs responses to pH and other environmental stresses. asm.org
Future research should aim to definitively identify the direct binding partners of the MUC7 20-mer within the microbial cell. Advanced proteomic techniques, such as affinity purification-mass spectrometry, could be employed to pull down interacting proteins. Elucidating these targets will provide a more precise understanding of its mechanism of action beyond membrane permeation. A key question is whether the 20-mer peptide triggers the same pathways as the 12-mer and whether there are additional targets unique to the longer peptide. Understanding these pathways in detail could pave the way for designing more potent and specific peptide-based antimicrobials.
Exploration of Synergistic Interactions with Other Antimicrobial Agents and Host Factors
The potential of this compound as a standalone therapeutic could be significantly enhanced through combination therapies. The synergistic action of antimicrobial peptides (AMPs) with conventional antibiotics or other host defense molecules is a promising strategy to combat drug-resistant infections. frontiersin.orgresearchgate.netnih.gov This approach can lower the required dosage of each agent, potentially reducing toxicity and minimizing the development of resistance.
Research on the MUC7 12-mer has already demonstrated synergistic antifungal effects when combined with the azole antifungal, miconazole, against Cryptococcus neoformans. oup.com A similar synergistic relationship was observed with another salivary antimicrobial peptide, histatin-5 (B8235270) 12-mer, against the same pathogen. oup.com Conversely, an antagonistic interaction has been noted with calcium ions, which can inhibit the peptide's activity, while a synergistic effect is seen with the chelating agent EDTA. nih.govresearchgate.net Recent studies have also highlighted that coordination with metal ions, such as Zn(II), can enhance the antimicrobial activity of MUC7 fragments against certain oral bacteria. acs.orgresearchgate.net
Future investigations should systematically screen for synergistic interactions between this compound and a broad range of conventional antibiotics and antifungals. The underlying mechanisms of these synergies, such as increased membrane permeability facilitated by the peptide, should be a key focus. researchgate.netnih.gov Furthermore, exploring interactions with other host factors, like lactoferrin and lysozyme (B549824) found in saliva, could reveal natural partnerships that enhance innate immunity. nih.gov
Table 1: Observed Interactions of MUC7 Derivatives with Other Agents
| MUC7 Derivative | Interacting Agent | Target Organism | Observed Effect | Reference(s) |
| MUC7 12-mer | Miconazole | Cryptococcus neoformans | Synergy | oup.com |
| MUC7 12-mer | Histatin-5 12-mer | Cryptococcus neoformans | Synergy | oup.com |
| MUC7 12-mer | EDTA | Candida albicans | Synergy | nih.govresearchgate.net |
| MUC7 12-mer | Calcium (Ca²⁺) | Candida albicans | Antagonism | nih.gov |
| MUC7 12-mer | Miconazole | Candida albicans | Additivity | oup.com |
| MUC7 fragments | Zinc (Zn²⁺) | Streptococcus sanguinis | Enhanced Activity | acs.orgresearchgate.net |
Investigation of Peptide Resistance Mechanisms in Microorganisms (if any)
A significant advantage of antimicrobial peptides is their perceived low tendency to elicit microbial resistance compared to conventional antibiotics. anr.frbuffalo.edu This is often attributed to their rapid, membrane-disrupting mechanism of action. However, as the therapeutic application of AMPs becomes more widespread, the potential for microorganisms to develop resistance cannot be overlooked.
General mechanisms of resistance to AMPs have been identified in various bacteria and include the proteolytic degradation of the peptide, the alteration of the cell surface to reduce the net negative charge, and the active removal of the peptide via efflux pumps. mdpi.comnih.govfrontiersin.org For instance, bacteria can modify their cell wall components, such as teichoic acids, or their membrane phospholipids (B1166683) to repel the cationic peptides. mdpi.com
To date, there are no specific studies detailing microbial resistance mechanisms against the this compound. Future research should involve long-term exposure studies to determine if and how microorganisms develop resistance to this specific peptide. This would involve serial passaging of various microbial strains in the presence of sub-lethal concentrations of the peptide and subsequent genomic and phenotypic analysis of any resistant isolates. Understanding the potential evolutionary pathways to resistance is crucial for the long-term viability of MUC7 20-mer as a therapeutic agent and for developing strategies to mitigate this risk.
Development of Novel in vitro Models for Complex Microbial Environments
Traditional in vitro antimicrobial susceptibility testing is often conducted in simple liquid broth, which does not accurately reflect the complex environments where infections occur in the human body. frontiersin.org The oral cavity, the natural environment of MUC7, is a prime example of a complex ecosystem with diverse microbial communities (biofilms), fluctuating nutrient availability, and the presence of host components like saliva. oup.com
The development and application of more sophisticated in vitro models are essential for evaluating the true potential of this compound. Recent advancements in this area include:
3D Mucus Models: Systems like Gut³Gel, which mimics the intestinal mucosa, could be adapted to model the oral mucosal environment. microbiometimes.com These models provide a more physiologically relevant scaffold for studying the interaction of the peptide with mucus-adherent bacteria. asm.org
Biofilm Models: The development of models that support the growth of mineralizing biofilms on rigid substrates can help in understanding the peptide's efficacy against dental plaque. frontiersin.org
Multi-species Community Models: Moving beyond single-species cultures to models that incorporate the complex microbial consortia found in specific body niches will be crucial. frontiersin.org These can range from simple co-cultures to complex "gut-on-a-chip" systems that simulate the physiological conditions of the gastrointestinal tract. nih.gov
Future research should leverage these advanced in vitro models to study the activity of this compound in conditions that more closely mimic the human body. This will provide more predictive data on its efficacy in complex, multi-organism environments and its ability to penetrate and disrupt established biofilms.
Q & A
Basic Research: How is the antimicrobial activity of Human MUC7 20-Mer quantitatively assessed in vitro?
Answer:
In vitro antimicrobial assays typically use broth microdilution or time-kill kinetics. For example, studies quantify minimum inhibitory concentrations (MICs) by serially diluting MUC7 20-Mer in bacterial/fungal cultures (e.g., Candida albicans, E. coli) and measuring growth inhibition via optical density . Controls include untreated cultures and reference antimicrobials. Replicate experiments (≥3) and statistical validation (e.g., ANOVA) are critical to confirm potency .
Table 1: Example MIC Values for MUC7 20-Mer
| Pathogen | MIC (µg/mL) | Conditions (pH, Temp) | Reference |
|---|---|---|---|
| Streptococcus mutans | 0.05 | pH 6.8, 37°C | University of Buffalo |
| E. coli (ATCC 25922) | 0.1 | pH 7.2, 37°C | Pajic et al. |
Advanced Research: What experimental strategies resolve contradictions in MUC7 20-Mer’s efficacy across microbial strains?
Answer:
Discrepancies may arise from variations in microbial membrane composition or assay conditions. To address this:
- Membrane Interaction Studies : Use fluorescence anisotropy or liposome leakage assays to compare MUC7 20-Mer’s binding to lipid bilayers of resistant vs. susceptible strains .
- Environmental Modulation : Test activity under physiological conditions (e.g., saliva pH, ionic strength) using artificial saliva models .
- Omics Integration : Pair proteomics (e.g., microbial surface protein expression) with phenotypic data to identify resistance mechanisms .
Basic Research: What methodologies characterize the structural stability of MUC7 20-Mer under physiological conditions?
Answer:
Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) are standard. CD detects secondary structure changes (e.g., α-helix to random coil) in response to pH or temperature. DLS assesses aggregation in saliva-mimicking buffers. For reproducibility, pre-equilibrate samples in controlled buffers (e.g., 150 mM NaCl, pH 6.5–7.5) and validate with triplicate runs .
Advanced Research: How can in vivo models evaluate MUC7 20-Mer’s therapeutic potential for oral infections?
Answer:
- Animal Models : Use murine candidiasis or periodontitis models. Administer MUC7 20-Mer via oral lavage and quantify microbial load (CFU counts) and inflammation markers (IL-6, TNF-α) .
- Human Ex Vivo Studies : Apply synthetic MUC7 20-Mer to saliva-coated hydroxyapatite discs inoculated with biofilms; analyze viability via confocal microscopy and LIVE/DEAD staining .
- Ethical Compliance : Ensure IRB approval for human-derived samples and adhere to ARRIVE guidelines for animal studies .
Basic Research: What controls are essential when testing MUC7 20-Mer’s specificity against host cells?
Answer:
- Negative Controls : Incubate human epithelial cells (e.g., HEK293) with MUC7 20-Mer at MIC concentrations; assess viability via MTT assay .
- Positive Controls : Use known cytotoxins (e.g., Triton X-100) to benchmark cytotoxicity thresholds.
- Dose-Response Curves : Establish a safety margin by comparing antimicrobial vs. cytotoxic concentrations .
Advanced Research: How can computational modeling optimize MUC7 20-Mer’s design for enhanced antimicrobial activity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate peptide-membrane interactions to identify residues critical for lipid bilayer disruption. Modify charged residues (e.g., lysine) to enhance electrostatic binding .
- Machine Learning : Train models on peptide sequence-activity databases (e.g., APD3) to predict mutants with improved stability or potency .
- Validation : Synthesize analogs via solid-phase peptide synthesis and validate using circular dichroism and MIC assays .
Basic Research: How do researchers address batch variability in synthetic MUC7 20-Mer?
Answer:
- Quality Control : Use HPLC (>95% purity) and mass spectrometry to confirm sequence integrity.
- Standardized Protocols : Adopt ISO 17025 guidelines for peptide synthesis and storage (lyophilized at -80°C) .
- Inter-lab Calibration : Share reference samples between labs to harmonize assay outcomes .
Advanced Research: What interdisciplinary approaches elucidate MUC7 20-Mer’s evolutionary role in primate immunity?
Answer:
- Comparative Genomics : Analyze MUC7 orthologs in primates (e.g., chimpanzees, gorillas) to identify positively selected residues linked to pathogen resistance .
- Paleovirology : Investigate fossilized dental plaque metagenomes for co-evolution with ancient oral pathogens .
- Functional Assays : Resurrect ancestral MUC7 variants via gene synthesis and test antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
